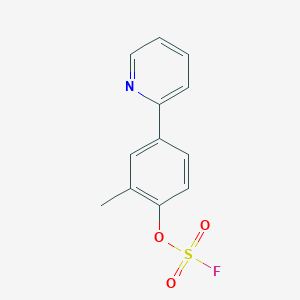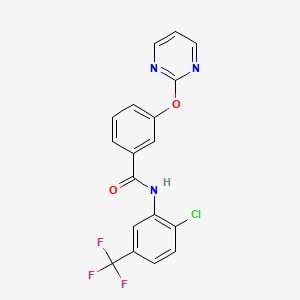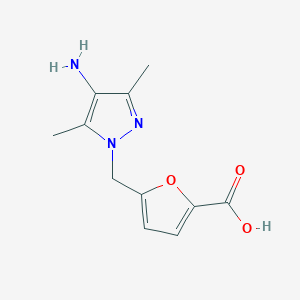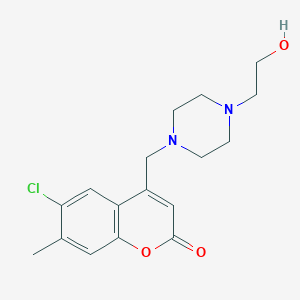![molecular formula C24H18F3NO4 B2408603 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-[2-(trifluoromethyl)phenyl]acetic acid CAS No. 678991-02-1](/img/structure/B2408603.png)
2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-[2-(trifluoromethyl)phenyl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of fluorene, a polycyclic aromatic hydrocarbon, with additional functional groups . It’s important to note that the exact structure and properties can vary depending on the specific arrangement and bonding of these groups.
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized using C-H Activation methodology . This involves the formation of C-C bonds mediated by palladium, often in tandem with other reagents .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the fluorene group and the various functional groups attached to it. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Some general properties such as boiling point and storage temperature can be inferred from similar compounds .Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation : It's used in the synthesis of non-proteinogenic amino acids and their derivatives, like (S)-(+)-2-Amino-6-(aminooxy)hexanoic acid and its derivatives (Adamczyk & Reddy, 2001).
Protective Group in Organic Chemistry : This compound serves as a protective group for various functional groups in chemical synthesis. It's specifically noted for its use in protecting hydroxy-groups and facilitating the synthesis of complex organic molecules (Gioeli & Chattopadhyaya, 1982).
Synthesis of Tetrazolyl Derivatives : It has been employed in the synthesis of new tetrazolyl derivatives of L- and D-phenylalanine, showcasing its versatility in creating varied chemical structures (Tolstyakov et al., 2016).
Supramolecular Studies : Research on fluorenylmethoxycarbonyl (Fmoc) amino acids, like 2-{(9H-fluoren-9-ylmethoxy)carbonylamino}-3-{4-[(2-hydroxypropan-2-yl)oxy]phenyl}propanoic acid, has been conducted to understand their structural, conformational, and energy landscapes, which is crucial for biomedical applications (Bojarska et al., 2020).
Solid-Phase Peptide Synthesis : It's utilized as a reversible protecting group in peptides, aiding in the synthesis of peptides with 'difficult sequences' (Johnson et al., 1993).
Chemical Synthesis Enhancements : The compound enhances the synthesis of other chemicals, like thiazole-4-carboxylic acid, demonstrating its role in improving the yields and processes of chemical synthesis (Le & Goodnow, 2004).
Safety and Hazards
Wirkmechanismus
Target of Action
It is known that this compound is a derivative of valine, an essential amino acid . Amino acids and their derivatives are known to influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Mode of Action
As a derivative of valine, it may interact with biological systems in a similar manner to other amino acids and their derivatives .
Biochemical Pathways
As a derivative of valine, it may be involved in protein synthesis and other metabolic processes related to amino acids .
Pharmacokinetics
As a derivative of valine, it may have similar pharmacokinetic properties to other amino acids and their derivatives .
Result of Action
As a derivative of valine, it may contribute to protein synthesis and other metabolic processes related to amino acids .
Action Environment
The compound is stable at room temperature and has a long shelf-life . It is also stable in aqueous washing operations . It should be stored under inert gas and should avoid moisture and heat .
Eigenschaften
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[2-(trifluoromethyl)phenyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18F3NO4/c25-24(26,27)20-12-6-5-11-18(20)21(22(29)30)28-23(31)32-13-19-16-9-3-1-7-14(16)15-8-2-4-10-17(15)19/h1-12,19,21H,13H2,(H,28,31)(H,29,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMTFGKGIANTPRI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC=CC=C4C(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18F3NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(1-cyanocyclobutyl)-N-methyl-3-[(pyrimidin-2-ylsulfanyl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2408528.png)




![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-butylacetamide](/img/structure/B2408534.png)



![N-(3-chlorophenyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2408539.png)
